1H-Imidazole-4,5-dimethanol

Vue d'ensemble

Description

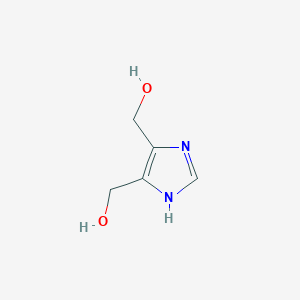

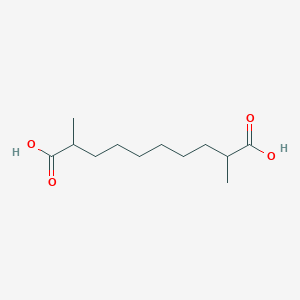

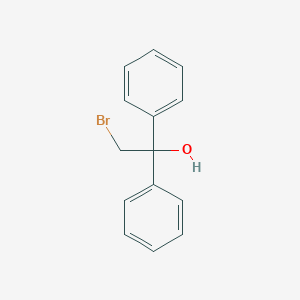

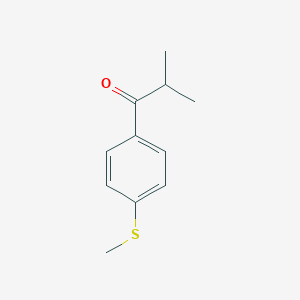

1H-Imidazole-4,5-dimethanol is a chemical compound with the CAS Number: 33457-48-6 and Linear Formula: C5H8N2O2 . It has a molecular weight of 128.13 . The IUPAC name for this compound is (1H-imidazole-4,5-diyl)dimethanol .

Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4,5-dimethanol consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two hydroxyl groups attached to the carbon atoms at the 4th and 5th positions .Chemical Reactions Analysis

While specific chemical reactions involving 1H-Imidazole-4,5-dimethanol are not detailed in the retrieved sources, imidazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

1H-Imidazole-4,5-dimethanol has a melting point of 162 °C and a predicted boiling point of 487.6±35.0 °C . Its density is predicted to be 1.445±0.06 g/cm3 . It is a white to almost white powder or crystal .Applications De Recherche Scientifique

Medicine

Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Synthetic Chemistry

Imidazole derivatives are used in synthetic chemistry . They are involved in diverse multicomponent reactions conducted under different conditions . The role of catalysts and diverse conditions are highlighted, optimizing synthetic efficiency .

Industry

Imidazole and its derivatives find applications in industry . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes .

Agriculture

Imidazole derivatives act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Synthesis of Imidazoles

There are several approaches for the synthesis of substituted imidazoles . These include condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

Ionic Liquids

Imidazole derivatives are extensively used to prepare ionic liquids applied in the synthesis of most organic compounds as active catalysts .

Herbicides

A number of substituted 4,5-dihydro-1H-imidazol-5-ones which contain a highly strained spiro structure belong to selective and non-toxic herbicides . For example, Avapro and Avalide (both contain a spiro structure produced by Bristol-Myers Squibb) are angiotensin II receptor blockers used to treat hypertension .

Fluorescent Protein Chromophores

Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including fluorescent protein chromophores .

Organic Synthesis

Imidazole derivatives are used in organic synthesis . They are involved in diverse multicomponent reactions conducted under different conditions . The role of catalysts and diverse conditions are highlighted, optimizing synthetic efficiency .

Biological Activities

Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Green Chemistry

Nowadays, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes .

Synthesis of Substituted Imidazoles

There are several approaches for the synthesis of substituted imidazoles . These include condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

Orientations Futures

Imidazole derivatives have been the focus of recent research due to their broad range of chemical and biological properties . They are key components in a variety of functional molecules used in everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Propriétés

IUPAC Name |

[4-(hydroxymethyl)-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-1-4-5(2-9)7-3-6-4/h3,8-9H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJXDKGTTMVHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341527 | |

| Record name | 1H-Imidazole-4,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-4,5-dimethanol | |

CAS RN |

33457-48-6 | |

| Record name | 1H-Imidazole-4,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)

![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)